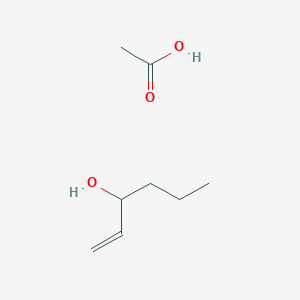![molecular formula C11H16OS B14562967 Benzene, [(2-ethoxypropyl)thio]- CAS No. 62162-24-7](/img/structure/B14562967.png)
Benzene, [(2-ethoxypropyl)thio]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzene, [(2-ethoxypropyl)thio]- is an organic compound that features a benzene ring substituted with a 2-ethoxypropylthio group. This compound is part of a broader class of benzene derivatives, which are known for their diverse chemical properties and applications in various fields such as chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzene derivatives typically involves electrophilic aromatic substitution reactions. For Benzene, [(2-ethoxypropyl)thio]-, the preparation might involve the reaction of benzene with 2-ethoxypropylthiol in the presence of a suitable catalyst under controlled conditions. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired product with high yield and purity .
Industrial Production Methods
Industrial production of benzene derivatives often involves large-scale chemical processes that ensure efficiency and cost-effectiveness. The production of Benzene, [(2-ethoxypropyl)thio]- would likely involve continuous flow reactors and automated systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
Types of Reactions
Benzene, [(2-ethoxypropyl)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Sulfuric acid (H₂SO₄) and nitric acid (HNO₃) for nitration; bromine (Br₂) in the presence of iron (Fe) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could produce nitro or bromo derivatives .
Scientific Research Applications
Benzene, [(2-ethoxypropyl)thio]- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and cellular components.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of Benzene, [(2-ethoxypropyl)thio]- involves its interaction with molecular targets such as enzymes and receptors. The compound can undergo electrophilic aromatic substitution, where the benzene ring acts as a nucleophile and reacts with electrophiles. This reaction mechanism involves the formation of a sigma complex, followed by the loss of a proton to regenerate the aromatic system .
Comparison with Similar Compounds
Similar Compounds
- Benzene, [(2-methoxypropyl)thio]-
- Benzene, [(2-ethoxyethyl)thio]-
- Benzene, [(2-ethoxypropyl)amino]-
Uniqueness
Benzene, [(2-ethoxypropyl)thio]- is unique due to the presence of the 2-ethoxypropylthio group, which imparts distinct chemical properties and reactivity compared to other benzene derivatives. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
62162-24-7 |
|---|---|
Molecular Formula |
C11H16OS |
Molecular Weight |
196.31 g/mol |
IUPAC Name |
2-ethoxypropylsulfanylbenzene |
InChI |
InChI=1S/C11H16OS/c1-3-12-10(2)9-13-11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3 |
InChI Key |
IEJWXNFJRZGAKM-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C)CSC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![1,4-Diphenyl-2,3-dioxabicyclo[2.2.1]hept-5-ene](/img/structure/B14562942.png)
![4-[(Benzenesulfonyl)methyl]thiophene-2-carboxylic acid](/img/structure/B14562944.png)

![3-Chloro-2-[(2,2-dimethyl-1,3-dioxan-4-yl)methoxy]pyridine](/img/structure/B14562966.png)

